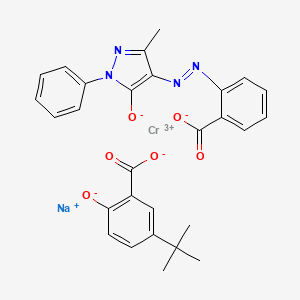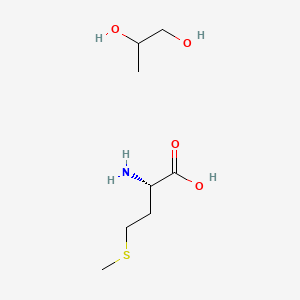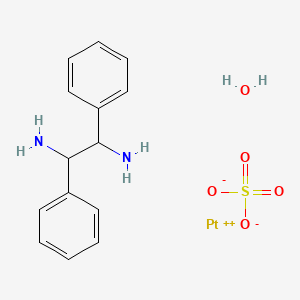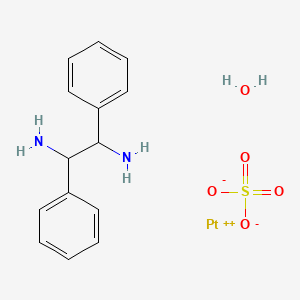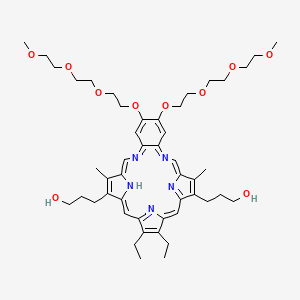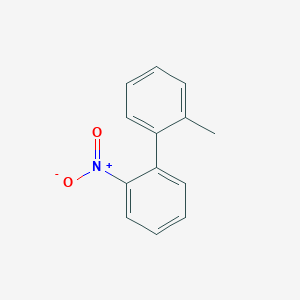
2-Methyl-2'-nitrobiphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2’-nitrobiphenyl is an organic compound belonging to the biphenyl family, characterized by the presence of a methyl group and a nitro group on the biphenyl structure. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2’-nitrobiphenyl typically involves a palladium-catalyzed cross-coupling reaction. One common method is the Negishi coupling, which involves the reaction of o-tolylzinc chloride with 1-bromo-4-nitrobenzene in the presence of tetrakis(triphenylphosphine)palladium as a catalyst . The reaction is carried out in tetrahydrofuran at room temperature, yielding the desired product after purification.
Industrial Production Methods: While specific industrial production methods for 2-Methyl-2’-nitrobiphenyl are not extensively documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring safety and environmental compliance during production.
化学反应分析
Types of Reactions: 2-Methyl-2’-nitrobiphenyl undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine using reagents such as iron powder and hydrochloric acid.
Substitution: The methyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Iron powder, hydrochloric acid.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
Reduction: 2-Methyl-2’-aminobiphenyl.
Substitution: 2-Methyl-4’-nitrobiphenyl derivatives depending on the substituent introduced.
科学研究应用
2-Methyl-2’-nitrobiphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-Methyl-2’-nitrobiphenyl depends on the specific context of its use. In chemical reactions, its reactivity is influenced by the electron-withdrawing nitro group and the electron-donating methyl group, which affect the electron density on the biphenyl ring. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
2-Methyl-4’-nitrobiphenyl: Similar structure but with the nitro group in a different position.
2-Methylbiphenyl: Lacks the nitro group, affecting its reactivity and applications.
4-Nitrobiphenyl: Lacks the methyl group, influencing its chemical behavior.
Uniqueness: 2-Methyl-2’-nitrobiphenyl is unique due to the specific positioning of the methyl and nitro groups, which confer distinct electronic properties and reactivity patterns compared to its analogs. This makes it valuable for targeted synthetic applications and research studies.
属性
CAS 编号 |
67992-12-5 |
|---|---|
分子式 |
C13H11NO2 |
分子量 |
213.23 g/mol |
IUPAC 名称 |
1-methyl-2-(2-nitrophenyl)benzene |
InChI |
InChI=1S/C13H11NO2/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14(15)16/h2-9H,1H3 |
InChI 键 |
FGGDAVBUYATPRK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C2=CC=CC=C2[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


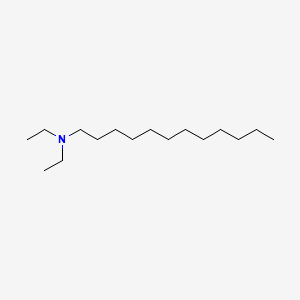
![4-[1-hydroxy-2-[6-[[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]hexylamino]ethyl]-2-methoxyphenol](/img/structure/B12801871.png)
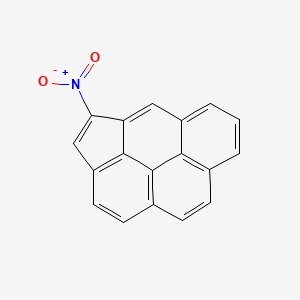
![6-Hydroxy[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12801878.png)
![4-[1-hydroxy-2-[6-[[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]hexylamino]ethyl]-2-methoxyphenol](/img/structure/B12801885.png)
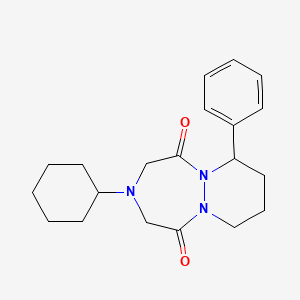
![9-chloro-3-methylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12801898.png)

